3-Bromo-4'-methoxybiphenyl
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Overview
Description
3-Bromo-4’-methoxybiphenyl: is an organic compound with the molecular formula C13H11BrO It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom at the third position and a methoxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 3-Bromo-4’-methoxybiphenyl involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Industrial Production Methods:
In an industrial setting, the synthesis of 3-Bromo-4’-methoxybiphenyl can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction parameters are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-4’-methoxybiphenyl can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can undergo oxidation to form a carbonyl group, leading to the formation of 3-Bromo-4’-formylbiphenyl.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 4’-methoxybiphenyl.
Common Reagents and Conditions:
Substitution: Sodium amide in liquid ammonia for amination reactions.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 3-Amino-4’-methoxybiphenyl
Oxidation: 3-Bromo-4’-formylbiphenyl
Reduction: 4’-Methoxybiphenyl
Scientific Research Applications
Chemistry:
3-Bromo-4’-methoxybiphenyl is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology:
In biological research, this compound can be used to study the effects of brominated biphenyls on cellular processes and enzyme activities.
Medicine:
3-Bromo-4’-methoxybiphenyl derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
This compound is used in the production of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4’-methoxybiphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its bromine and methoxy substituents can interact with molecular targets, such as enzymes or receptors, altering their activity and leading to specific biological effects.
Comparison with Similar Compounds
- 4-Bromo-4’-methoxybiphenyl
- 3-Bromo-4’-hydroxybiphenyl
- 3-Bromo-4’-methylbiphenyl
Comparison:
3-Bromo-4’-methoxybiphenyl is unique due to the presence of both bromine and methoxy groups, which confer distinct electronic and steric properties. Compared to 4-Bromo-4’-methoxybiphenyl, the position of the bromine atom in 3-Bromo-4’-methoxybiphenyl leads to different reactivity and potential applications. The methoxy group in 3-Bromo-4’-methoxybiphenyl also makes it more electron-rich compared to 3-Bromo-4’-hydroxybiphenyl, affecting its behavior in chemical reactions.
Properties
IUPAC Name |
1-bromo-3-(4-methoxyphenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKCIOJEMVKOAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74447-72-6 |
Source
|
Record name | 3-Bromo-4'-methoxybiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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